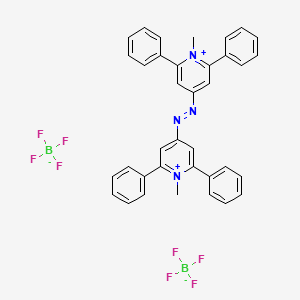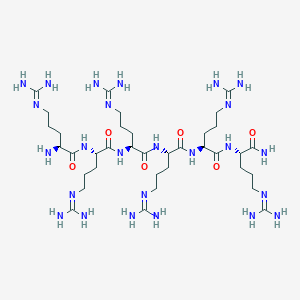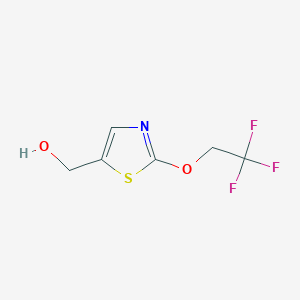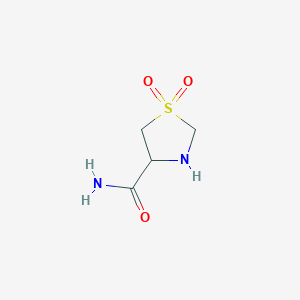
Thiazolidine-4-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine-4-carboxamide 1,1-dioxide is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities. The presence of sulfur and nitrogen in the ring structure enhances its reactivity and potential for various applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine-4-carboxamide 1,1-dioxide typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .
Industrial Production Methods
Industrial production methods for this compound often utilize multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be efficient and environmentally friendly, aligning with principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
Thiazolidine-4-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the thiazolidine ring .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidine derivatives. These products have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
Thiazolidine-4-carboxamide 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of thiazolidine-4-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like tyrosinase by competing with the substrate tyrosine, thereby affecting melanin biosynthesis . The compound’s activity is often mediated through hydrogen bonding and hydrophobic interactions with its target proteins .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties and used in drugs like pioglitazone and rosiglitazone.
Thiazolidin-4-one: Shows a wide range of biological activities, such as antioxidant, anticancer, and anti-inflammatory effects.
Uniqueness
Thiazolidine-4-carboxamide 1,1-dioxide is unique due to its specific structural features and the presence of the 1,1-dioxide group, which enhances its reactivity and potential for various applications. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C4H8N2O3S |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
1,1-dioxo-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C4H8N2O3S/c5-4(7)3-1-10(8,9)2-6-3/h3,6H,1-2H2,(H2,5,7) |
InChI Key |
FSPRYQPTRFAAKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCS1(=O)=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide](/img/structure/B12823282.png)
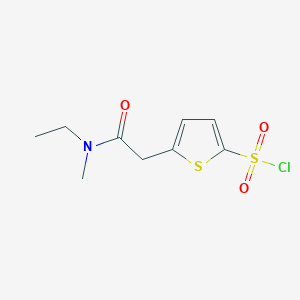
![2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole](/img/structure/B12823291.png)
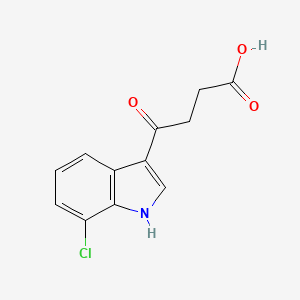

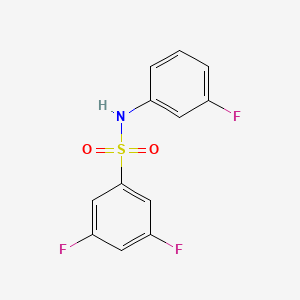

![4-Methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12823319.png)
![Cyclopenta[d]imidazole-2,5(1H,3H)-dione](/img/structure/B12823323.png)


